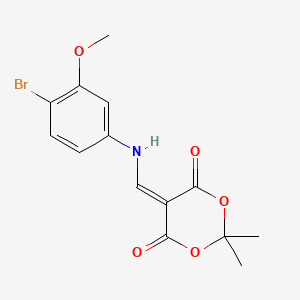
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C10H21BrOSi. This compound is characterized by the presence of a bromomethyl group attached to an allyl ether, which is further bonded to a tert-butyl-dimethylsilane moiety. It is commonly used in organic synthesis and material science due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of allyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromomethyl bromide under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The allyl ether moiety can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, and osmium tetroxide are typical oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are common reducing methods.
Major Products:
- Substituted allyl ethers
- Epoxides and other oxidized derivatives
- Reduced alcohols
Scientific Research Applications
Chemistry: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the modification of biomolecules and the development of bioactive compounds.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the allyl ether and tert-butyl-dimethylsilane moieties provide stability and steric hindrance. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
- ((2-(Chloromethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Iodomethyl)allyl)oxy)(tert-butyl)dimethylsilane
- ((2-(Hydroxymethyl)allyl)oxy)(tert-butyl)dimethylsilane
Uniqueness: ((2-(Bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which provides higher reactivity compared to its chloro and iodo counterparts. The tert-butyl-dimethylsilane moiety offers enhanced stability and protection during chemical reactions, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C10H21BrOSi |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(bromomethyl)prop-2-enoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H21BrOSi/c1-9(7-11)8-12-13(5,6)10(2,3)4/h1,7-8H2,2-6H3 |
InChI Key |
DQGIBMUCCYYSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


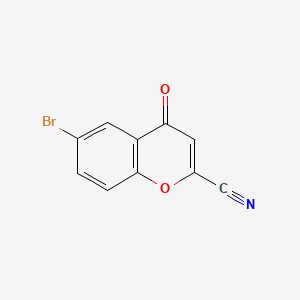
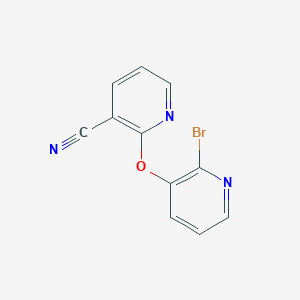
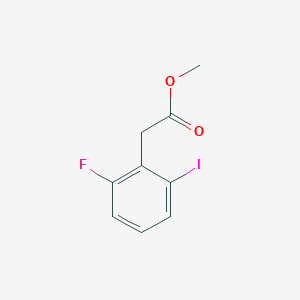
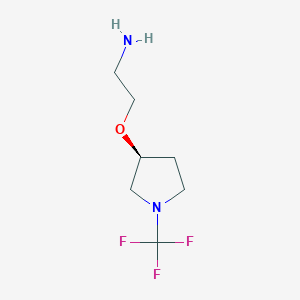
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

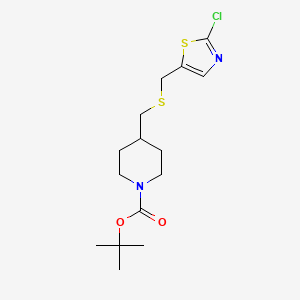
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
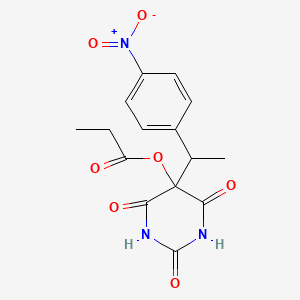
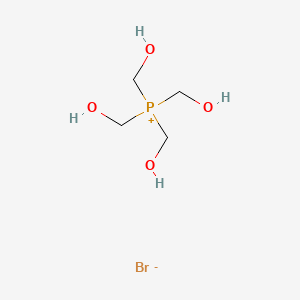
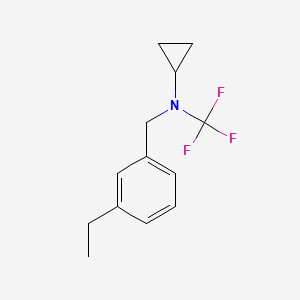
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)
